2-(3-Chlorophenylthio)acetic acid

Description

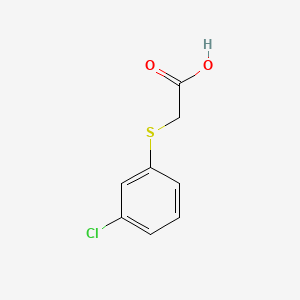

2-(3-Chlorophenylthio)acetic acid (IUPAC: ({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid) is a sulfur-containing acetic acid derivative characterized by a thioether (-S-) linkage connecting the acetic acid moiety to a 3-chlorophenyl group. Its applications span medicinal chemistry, materials science, and synthetic intermediates .

Properties

IUPAC Name |

2-(3-chlorophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOKVFCLFRLSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406151 | |

| Record name | 2-(3-chlorophenylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3996-38-1 | |

| Record name | 2-(3-chlorophenylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(3-Chlorophenylthio)acetic acid typically involves the reaction of hydrogen sulfide with 3-chlorophenylacetaldehyde . The specific procedure includes passing hydrogen sulfide gas into the reaction solution, followed by the addition of 3-chlorobenzeneacetaldehyde, and carrying out the reaction at an appropriate temperature and time . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-Chlorophenylthio)acetic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the thioether group into a sulfoxide or sulfone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Chlorophenylthio)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Chlorophenylthio)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

2-[(4-Chlorophenyl)thio]acetic Acid

- Structure : Differs in the position of the chlorine atom (para instead of meta on the phenyl ring).

- Key Data :

- CAS: 3405-88-7

- Molecular Formula: C₈H₇ClO₂S

- Impact of Substituent Position :

- Electronic effects: Para substitution may lead to different dipole moments and reactivity in electrophilic substitution reactions .

(3-Chlorobenzyl)thio]acetic Acid

- Structure : Features a benzyl-thioether linkage instead of direct phenyl-thioether bonding.

- CAS : 34722-33-3

- Key Differences :

Aromatic Ring Variants: Thiophene Derivatives

2-Thienylacetic Acid

- Structure : Replaces the phenyl group with a thiophene ring.

- Key Data :

- CAS: 1918-77-0

- Molecular Weight: 142.18 g/mol

- Melting Point: 63–67°C

- Comparison :

Thiophene-3-acetic Acid

- Structure : Substituent at the 3-position of the thiophene ring.

- Hazard Profile : Skin/eye irritation (GHS Category 2/2A) similar to chlorophenyl analogs .

Alkyl-Thioacetic Acids

2-(Tetradecylthio)acetic Acid

- Structure : Features a long alkyl chain (C₁₄) instead of an aromatic group.

- CAS : 2921-20-2

- Properties :

Substituent Electronic Effects

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Structure : Combines bromo (electron-withdrawing) and methoxy (electron-donating) groups.

- Key Findings :

- Crystallographic studies reveal a dihedral angle of 78.15° between the phenyl ring and acetic acid group.

- Hydrogen bonding forms centrosymmetric dimers (R₂²(8) motif), similar to carboxylic acid dimers in 2-(2-methoxyphenyl)acetic acid .

- Substituent electronic effects: Bromine increases C–C–C angles (121.5°), while methoxy decreases them (118.2°) .

Hydrogen Bonding and Crystallography

Biological Activity

2-(3-Chlorophenylthio)acetic acid, with the chemical formula CHClOS, is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This compound is characterized by a thioether functional group and a chlorinated phenyl ring, which may influence its reactivity and biological interactions.

- Molecular Weight : 202.66 g/mol

- CAS Number : 3996-38-1

- Physical State : Colorless to pale yellow solid

- Solubility : Soluble in organic solvents.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The precise mechanisms remain under investigation, but preliminary studies suggest that it may modulate various biochemical pathways, potentially leading to therapeutic effects.

Research Findings

- Antimicrobial Activity : Initial studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Potential : Research has explored the anticancer properties of related compounds, indicating that modifications in the chemical structure can enhance cytotoxicity against cancer cells. The thioether group may play a role in these effects, possibly through reactive oxygen species generation or enzyme inhibition .

- Toxicological Studies : Toxicity assessments are crucial for evaluating the safety profile of this compound. Studies conducted on human cell lines have indicated moderate toxicity at higher concentrations, necessitating further exploration of dose-response relationships .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated varying degrees of effectiveness, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 16 | S. aureus |

| Derivative B | 32 | E. coli |

| Derivative C | 64 | Pseudomonas aeruginosa |

Case Study 2: Cytotoxicity in Cancer Cells

In a separate investigation, the cytotoxic effects of this compound were assessed on various cancer cell lines. The compound exhibited IC values ranging from 25 to 50 μM, indicating significant potential for further development as an anticancer agent.

| Cell Line | IC (μM) |

|---|---|

| HeLa (Cervical) | 25 |

| MCF-7 (Breast) | 35 |

| A549 (Lung) | 50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.